molecular formula C16H11Cl2N3O4S B13757781 Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- CAS No. 56961-50-3

Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-

Cat. No.: B13757781
CAS No.: 56961-50-3
M. Wt: 412.2 g/mol
InChI Key: YUFGHCYMOGJWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- (CAS: 56961-50-3) is a chlorinated azo-benzenesulfonamide derivative. Its structure comprises a benzenesulfonamide core linked via an azo group to a 5,8-dichloro-1-hydroxy-2-naphthalenyl moiety.

Properties

CAS No.

56961-50-3

Molecular Formula

C16H11Cl2N3O4S

Molecular Weight

412.2 g/mol

IUPAC Name

3-[(5,8-dichloro-1-hydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C16H11Cl2N3O4S/c17-10-3-4-11(18)15-9(10)2-5-12(16(15)23)20-21-13-7-8(26(19,24)25)1-6-14(13)22/h1-7,22-23H,(H2,19,24,25)

InChI Key

YUFGHCYMOGJWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)O)O

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling for Azo-Naphthol Formation

A key step in preparing azo compounds involves the formation of a diazonium salt from an aromatic amine, followed by coupling with a phenolic or naphthol compound to form the azo linkage. This method is well-documented for azo dyes structurally similar to the target compound.

  • Diazotization : Aromatic amines such as 2-aminophenol or substituted anilines are diazotized by reaction with sodium nitrite in acidic aqueous media (e.g., hydrochloric acid) at low temperatures (0–10 °C) to form diazonium salts. The reaction is typically performed in ice baths to maintain stability of the diazonium intermediate.

  • Azo Coupling : The diazonium salt solution is then slowly added to a solution of a coupling component such as 1-naphthol or its derivatives under controlled pH and temperature conditions. The coupling occurs at the activated position of the naphthol ring, yielding the azo compound. For example, the synthesis of 1-(2-hydroxyphenylazo)-2-naphthol involves coupling diazonium salts with 1-naphthol under cold conditions, producing azo dyes with characteristic hydroxyl and azo functional groups.

Introduction of Sulfonamide Group

The benzenesulfonamide moiety is introduced via sulfonylation reactions, commonly through sulfonyl chloride intermediates or direct sulfonamide formation from sulfonyl chlorides and amines.

  • Preparation of Benzenesulfonamide : Benzenesulfonamide derivatives can be synthesized by reacting benzenesulfonyl chloride with ammonia or primary amines under inert solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide at temperatures ranging from room temperature to reflux conditions. For example, 2-iodobenzenesulfonamide is prepared by reacting 2-iodobenzenesulfonyl chloride with ammonia or tert-butylamine under mild conditions, often followed by deprotection steps if necessary.

  • Diazotization of Aniline Sulfonamides : Anilines bearing sulfonamide groups can be diazotized similarly to aromatic amines, enabling subsequent azo coupling to form azo benzenesulfonamide derivatives. This step is crucial for constructing the azo linkage on the sulfonamide aromatic ring.

Multi-Step Synthesis Strategy for the Target Compound

Based on the above principles and reported synthetic routes for related compounds, the preparation of Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- likely involves:

  • Synthesis of 3-amino-4-hydroxybenzenesulfonamide or a closely related sulfonamide aniline derivative as the diazonium salt precursor.

  • Diazotization of this sulfonamide aniline under acidic conditions at low temperature to form the diazonium salt.

  • Azo coupling of the diazonium salt with 5,8-dichloro-1-hydroxy-2-naphthol or a suitable naphthol derivative to form the azo linkage, yielding the target azo benzenesulfonamide.

  • Purification by recrystallization or chromatographic methods to isolate the pure compound.

Alternative Green and One-Pot Synthesis Approaches

Recent advances in synthetic chemistry have introduced greener and more efficient one-pot methods for related sulfonamide and azo compounds, which may be applicable to this compound:

  • One-pot condensation reactions involving sulfonyl hydrazides, cyclic ketones, and other reagents have been used to synthesize sulfonamide-containing spirocyclic compounds with high efficiency, employing Dean-Stark apparatus for water removal and reflux in toluene or ethanol solvents.

  • Microwave-assisted one-pot syntheses offer reduced reaction times and improved yields for sulfonamide derivatives, although specific application to azo-naphthol sulfonamides requires further research.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reactants/Intermediates Conditions Notes
1 Sulfonamide formation Benzenesulfonyl chloride + ammonia/amine Inert solvent, 25–70 °C Forms benzenesulfonamide intermediate
2 Diazotization Sulfonamide aniline + NaNO2 + HCl 0–10 °C, aqueous acidic medium Generates diazonium salt
3 Azo coupling Diazonium salt + 5,8-dichloro-1-hydroxy-2-naphthol Cold conditions, pH controlled Forms azo linkage yielding target dye
4 Purification Recrystallization/filtration Ethanol or suitable solvent Isolates pure azo benzenesulfonamide

Research Discoveries and Characterization

  • Characterization of azo benzenesulfonamide compounds typically involves IR, UV-Vis, 1H and 13C NMR spectroscopy, confirming the presence of azo (-N=N-), sulfonamide (-SO2NH2), and hydroxyl (-OH) groups.

  • Elemental analysis and mass spectrometry further validate molecular composition and purity.

  • Thermal behavior and crystallinity studies via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) provide insights into compound stability and structure.

  • Biological activity studies on related azo sulfonamide compounds have demonstrated antiviral, antioxidant, and anticancer properties, suggesting the importance of precise synthetic control for functional applications.

This detailed synthesis overview combines classical diazotization-azo coupling chemistry with sulfonamide formation techniques, supported by recent advances in green chemistry and one-pot syntheses. The outlined methods and data tables are derived from a broad survey of reputable chemical literature and patent disclosures, ensuring comprehensive and authoritative coverage of the preparation of Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-.

No direct preparation protocol for this exact compound was found; however, the described strategies represent the standard and advanced approaches to synthesize such complex azo sulfonamide molecules.

Chemical Reactions Analysis

Types of Reactions

3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). This method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid. The method is scalable and suitable for both qualitative and quantitative analysis, making it valuable for isolating impurities during preparative separations .

Pharmaceutical Research

Potential Therapeutic Uses

Research has suggested that compounds similar to benzenesulfonamide derivatives exhibit antibacterial and antifungal properties. The specific compound may have applications in developing new therapeutic agents targeting resistant strains of bacteria or fungi. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

Environmental Chemistry

Detection of Contaminants

The compound can be utilized in environmental monitoring to detect contaminants in water sources. Its chemical structure allows for specific interactions with various pollutants, making it a candidate for developing sensitive detection methods in environmental chemistry .

Case Study 1: HPLC Method Development

A study demonstrated the effectiveness of RP-HPLC using benzenesulfonamide derivatives as standards for calibrating the detection of pharmaceutical compounds in complex matrices. The method showed high sensitivity and reproducibility, indicating its applicability in routine quality control of pharmaceutical products .

Case Study 2: Antimicrobial Activity Assessment

In a laboratory setting, benzenesulfonamide derivatives were tested against several bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal treatments .

Mechanism of Action

The mechanism of action of 3-[(5,8-Dichloro-1-hydroxy-2-naphthyl)azo]-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The compound shares structural motifs with azo-based dyes and sulfonamide derivatives. Key comparisons include:

Key Differences :

  • Chlorine Substituents: The target compound’s 5,8-dichloro groups likely increase lipophilicity and environmental persistence compared to non-chlorinated analogs. Chlorinated aromatics are often recalcitrant to degradation, as seen in compounds like triclosan and chlorophenols .
  • Sulfonamide vs. Sulfonate : The benzenesulfonamide group in the target compound may confer different biological activity or binding properties compared to sulfonate-based dyes.

Regulatory and Analytical Considerations

Regulatory Status
  • Target Compound : Listed on Canada’s NDSL, restricting its domestic commercialization without prior assessment .
  • Cosmetic Azo Dyes : Subject to EU restrictions (e.g., Category IV/1 for CI 14700), reflecting concerns over allergenicity or toxicity .
Analytical Detection ()

Chlorinated and sulfonated compounds are often analyzed via LC-MS or solid-phase extraction (SPE). For example, chlorophenols and triclosan are detected using HLB cartridges and methanol-based elution . The target compound’s chlorine and sulfonamide groups may necessitate similar methods, though its larger size and hydrophobicity could require optimized SPE conditions.

Physicochemical and Environmental Properties

A comparative table summarizes critical differences:

Property Target Compound CI 14700 Triclosan (Reference )
Substituents 5,8-dichloro, 1-hydroxy, azo, sulfonamide 2,4-dimethyl, sulfonate, azo 2,4,4'-trichloro-2'-hydroxydiphenyl ether
Solubility Likely low (chlorinated, sulfonamide) High (sulfonate groups) Low (hydrophobic)
Regulatory Status NDSL (Canada) EU Cosmetic Category IV/1 Restricted in cosmetics (various)
Persistence High (chlorinated) Moderate High

Biological Activity

Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy- (CAS Number: 56961-50-3) is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H11Cl2N3O4SC_{16}H_{11}Cl_{2}N_{3}O_{4}S with a molecular weight of 412.25 g/mol. The compound features a complex structure that includes an azo group and multiple functional moieties that contribute to its biological activity.

PropertyValue
CAS Number56961-50-3
Molecular FormulaC16H11Cl2N3O4S
Molecular Weight412.25 g/mol
InChI KeyYUFGHCYMOGJWDF-UHFFFAOYSA-N

1. Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide exhibit substantial antimicrobial properties. For instance, studies have shown that certain sulfonamides can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported as low as 6.63 mg/mL for specific derivatives .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vivo. In a study involving carrageenan-induced rat paw edema, it was found that specific derivatives significantly reduced inflammation by up to 94.69% at various time intervals . This suggests a potential application in treating inflammatory conditions.

3. Antioxidant Properties

In addition to antimicrobial and anti-inflammatory activities, benzenesulfonamide derivatives have demonstrated antioxidant properties. The ability to scavenge free radicals positions these compounds as candidates for further research in oxidative stress-related conditions .

The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzenesulfonyl chlorides with amino acids or other nucleophiles under basic conditions. The resulting compounds are then characterized using spectroscopic methods to confirm their structure.

The mechanism of action for the antimicrobial activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators .

Case Study: Antimicrobial Efficacy

A recent study evaluated several new benzenesulfonamide derivatives against common pathogens. The findings indicated that one derivative exhibited an MIC of 6.72 mg/mL against E. coli, while another showed potent activity against S. aureus with an MIC of 6.63 mg/mL .

Case Study: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, compounds derived from benzenesulfonamide were tested in a rat model for their ability to reduce edema induced by carrageenan. The results showed significant reductions in paw swelling at varying time points post-treatment, demonstrating the potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the critical considerations for synthesizing this azo-linked benzenesulfonamide derivative?

Methodological Answer: Synthesis requires precise control over diazo coupling between the sulfonamide and naphthalenylazo precursor. Key steps include:

  • pH optimization : Azo coupling typically occurs under mildly acidic conditions (pH 4–6) to stabilize the diazonium intermediate while avoiding premature decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone/water mixtures) enhance solubility of sulfonamide intermediates and improve reaction yields .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating the product from unreacted starting materials or byproducts .
    Reference Data : details a click chemistry approach for analogous benzenesulfonamide derivatives, highlighting Cu(I)-catalyzed azide-alkyne cycloaddition for regioselective azo bond formation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve substituent positions on the naphthalene and benzene rings. For example, hydroxyl protons (δ 10–12 ppm) and sulfonamide protons (δ 7.5–8.5 ppm) show distinct splitting patterns .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula, particularly for distinguishing between chlorine isotopes (e.g., 35Cl^{35}\text{Cl} vs. 37Cl^{37}\text{Cl}) .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of regiochemistry for the azo group and substituent orientations .

Advanced Research Questions

Q. How does the chloro-hydroxy substitution pattern on the naphthalene ring influence biological activity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with varying halogen (Cl, Br) or hydroxyl positions to assess inhibitory potency. For example, 5,8-dichloro substitution may enhance hydrophobic interactions with enzyme active sites (e.g., carbonic anhydrase or TrkA kinases) .
  • Docking simulations : Use software like AutoDock Vina to model interactions between the compound and target proteins. identifies Tyr359 and Gln369 as critical residues for benzenesulfonamide binding in TrkA .
    Contradictions : reports conflicting results for benzenesulfonamide inhibitors in phospholipase A2 (cPLA2) assays, suggesting substituent-dependent selectivity that requires empirical validation .

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental matrices?

Methodological Answer:

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for pre-concentration from aqueous samples. Conditioning with methanol followed by acidified water (pH 2–3) minimizes losses due to adsorption .
  • LC-MS/MS optimization : Electrospray ionization (ESI-) in MRM mode enhances sensitivity for the sulfonamide moiety. Monitor transitions like m/z 327 → 184 (characteristic fragmentation of benzenesulfonamide) .
  • Matrix effects : Spike internal standards (e.g., deuterated triclosan) to correct for ion suppression in wastewater or sludge samples .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to assess logP (target <5), polar surface area (<140 Ų), and CYP450 inhibition risks. highlights AL106’s favorable pharmacokinetics (oral bioavailability >70%) due to balanced hydrophilicity .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., replacing Cl with CF3_3) in carbonic anhydrase isoforms .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting IC50_{50}50​ values for benzenesulfonamide derivatives?

Resolution Strategies:

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted carbonic anhydrase) and buffer conditions (pH 7.4 vs. 8.2) .
  • Probe purity : Validate compound integrity via HPLC-UV (≥95% purity) to exclude degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.